molecular formula C26H27N5O4S B2805861 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 2034399-73-8

2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2805861
CAS No.: 2034399-73-8
M. Wt: 505.59
InChI Key: GKYRFEBLPXCYNM-UHFFFAOYSA-N
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Description

2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H27N5O4S and its molecular weight is 505.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of pyrazole-acetamide derivatives have been extensively studied. These derivatives have shown significant antioxidant activity. For example, two pyrazole-acetamide derivatives, N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L1) and (E)‑N‑(2‑(1‑(2‑hydroxy‑6‑methyl‑4‑oxo‑4H‑pyran‑3‑yl)ethylideneamino)phenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L2), were synthesized and characterized, demonstrating significant antioxidant activity through various in vitro assays (Chkirate et al., 2019).

Antitumor Activity

  • Novel derivatives of pyrazole-acetamide have been synthesized to evaluate antitumor activity. For instance, derivatives of sulfaphenazole, a compound structurally related to pyrazole-acetamide, have been synthesized and tested, with one compound demonstrating more effectiveness than the reference drug doxorubicin in antitumor activity (Alqasoumi et al., 2009).

Molecular Conformations and Hydrogen Bonding

  • Studies on molecular conformations and hydrogen bonding in pyrazole-acetamide derivatives have revealed diverse biological activities such as analgesic, antibacterial, and anti-inflammatory properties. Different conformations and hydrogen bonding interactions play a crucial role in these activities (Narayana et al., 2016).

Synthesis Techniques

  • Various synthesis techniques have been explored to create derivatives of pyrazole-acetamide. For example, synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole has been reported, highlighting the diversity of compounds that can be generated from pyrazole-acetamide structures (Panchal & Patel, 2011).

Pharmaceutical Applications

  • Pyrazole-acetamide derivatives are often investigated for their potential pharmaceutical applications. A study on 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, a compound similar to the one , showed promising anticancer activity (Yushyn et al., 2022).

Properties

IUPAC Name

2-[5-amino-3-anilino-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4S/c1-3-35-22-12-8-7-11-21(22)29-23(32)17-31-25(27)24(26(30-31)28-19-9-5-4-6-10-19)36(33,34)20-15-13-18(2)14-16-20/h4-16H,3,17,27H2,1-2H3,(H,28,30)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYRFEBLPXCYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)NC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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